BenchChemオンラインストアへようこそ!

2-Amino-9-hydroxy-6-methoxypurine

acyclonucleoside synthesis Mitsunobu reaction antiviral intermediate

This 9-hydroxypurine intermediate, protected by a 6-methoxy group and a 2-amino substituent, enables a one-step, highly regioselective Mitsunobu coupling to install N9-alkoxy side chains—a direct route to potent guanine antivirals like BRL 44385 and ara-M. The latent 6-oxo group avoids the hydrolysis needed with 6-chloro analogs, preserving yield. Its 2-amino-6-methoxy scaffold is critical for ADA prodrug activation and AGT substrate recognition. Procuring this specific intermediate directly reduces synthetic steps and improves the downstream biological performance of your antiviral and oncology research programs.

Molecular Formula C6H7N5O2
Molecular Weight 181.15 g/mol
Cat. No. B8504632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-9-hydroxy-6-methoxypurine
Molecular FormulaC6H7N5O2
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=C1N=CN2O)N
InChIInChI=1S/C6H7N5O2/c1-13-5-3-4(9-6(7)10-5)11(12)2-8-3/h2,12H,1H3,(H2,7,9,10)
InChIKeyJJJYYEVDRDSMFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-9-hydroxy-6-methoxypurine: An Essential Purine Intermediate for Antiviral Nucleoside Synthesis and DNA Repair Research


2-Amino-9-hydroxy-6-methoxypurine (CAS 124190-16-5; molecular formula C₆H₇N₅O₂; MW 181.15 g/mol) belongs to the class of 9-hydroxypurines—stable, isolable intermediates specifically designed for Mitsunobu-based N9-alkylation to produce antiviral acyclonucleosides [1]. It features a 2-amino substituent, a 6-methoxy group, and a reactive N9-hydroxy moiety that distinguishes it from conventional purine bases and 6-halopurine intermediates. The compound is explicitly claimed in U.S. Patent 5,159,076 as a key intermediate for preparing guanine and adenine derivatives with antiviral activity [2], and its synthesis was first described in detail by Harnden and Wyatt (1990) [3].

Why 2-Amino-9-hydroxy-6-methoxypurine Cannot Be Replaced by Generic Purine Intermediates in Antiviral Nucleoside Synthesis


The 9-hydroxypurine scaffold is structurally distinct from the widely used 6-chloropurine intermediates (e.g., 2-amino-6-chloropurine) and cannot be interchanged without fundamentally altering the synthetic route. The N9-hydroxy group enables direct Mitsunobu condensation with alcohols to install the acyclic side chain in a single, regioselective step—a transformation that 6-chloropurines require completely different chemistry (base-mediated alkylation with mesylates or halides) to achieve [1]. Furthermore, the 6-methoxy substituent is not a simple placeholder: it serves as a latent 6-oxo (guanine) group that can be unmasked under controlled conditions, whereas the 6-chloro analog necessitates a separate hydrolysis step that can compromise overall yield [2]. The quantitative evidence below demonstrates that selecting this specific 9-hydroxy-6-methoxypurine intermediate—rather than a 6-chloro or 6-unsubstituted purine—directly impacts synthetic step count, regioselectivity, and downstream biological performance [3].

2-Amino-9-hydroxy-6-methoxypurine: Quantitative Differentiation Evidence Against Closest Analogs


Mitsunobu N9-Alkylation: Direct Reactivity Advantage Over 6-Chloro-9-hydroxypurine Intermediates

2-Amino-9-hydroxy-6-methoxypurine participates directly in Mitsunobu condensations with alcohols to form 9-alkoxy-6-methoxypurines, a transformation documented in the synthesis of the antiherpesvirus agent BRL 44385 and related guanine derivatives [1]. In contrast, the 6-chloro counterpart (2-amino-9-hydroxy-6-chloropurine) cannot directly enter Mitsunobu chemistry without risking displacement of the 6-chloro leaving group, requiring alternative base-mediated alkylation conditions [2]. The Mitsunobu route using 9-hydroxy-6-methoxypurine proceeds with yields typically exceeding 70% for the N9-coupled product [3], whereas the base-mediated alkylation of 2-amino-6-chloropurine with mesylates requires multiple steps and anhydrous Cs₂CO₃/DMF conditions that can produce N7-isomer byproducts [4].

acyclonucleoside synthesis Mitsunobu reaction antiviral intermediate N9-regioselectivity

Adenosine Deaminase Substrate Recognition: 6-Methoxy Enables Prodrug Conversion While 6-Chloro Does Not

The 6-methoxypurine arabinoside derivative (nelarabine/506U), which is synthesized from 2-amino-9-hydroxy-6-methoxypurine precursors, is efficiently demethoxylated by adenosine deaminase (ADA) to the active metabolite ara-G with a plasma half-life of approximately 15 minutes [1]. In contrast, 2-amino-6-chloropurine arabinoside is not a substrate for ADA, requiring an alternative enzymatic or chemical activation pathway for guanine generation [2]. This 6-methoxy→6-oxo conversion via ADA is the mechanistic basis for the clinical utility of nelarabine in T-cell malignancies, where ara-G is selectively accumulated in T-cells .

adenosine deaminase prodrug activation ara-G conversion T-cell malignancy

AGT Substrate Kinetics: 6-Methoxypurine Lacking 2-Amino Group Shows 7-Fold Higher Kₘ Compared to O⁶-Methylguanine

In a systematic kinetic study of O⁶-alkylguanine-DNA alkyltransferase (AGT) substrates, 6-methoxypurine (lacking the 2-amino group present in 2-amino-9-hydroxy-6-methoxypurine) exhibited kinact = 1.07 ± 0.25 h⁻¹ and Kₘ = 10.6 ± 4.2 mM, compared to O⁶-methylguanine (which bears the 2-amino group) with kinact = 1.66 ± 0.19 h⁻¹ and Kₘ = 1.51 ± 0.32 mM [1]. The 7-fold increase in Kₘ upon removal of the exocyclic 2-amino group demonstrates that the 2-amino substituent is critical for high-affinity AGT binding [2]. This means that 2-amino-9-hydroxy-6-methoxypurine, which retains the 2-amino group, is expected to maintain AGT affinity comparable to O⁶-methylguanine while the 9-hydroxy group provides a synthetic handle absent in O⁶-methylguanine itself [3].

O⁶-alkylguanine-DNA alkyltransferase AGT kinetics DNA repair 6-methoxypurine substrate

Patent-Explicit Intermediate Status: Sole Claimed 9-Hydroxy-6-methoxypurine in Antiviral Purine Patent Family

In U.S. Patent 5,159,076, 2-amino-9-hydroxy-6-methoxypurine is explicitly claimed (Claim 3) alongside its N-Boc protected form as a compound of formula (II) for use in preparing antiviral purine derivatives [1]. The closely related 2-amino-9-hydroxy-6-chloropurine is claimed separately (Claim 4), indicating that the patentees considered these as distinct intermediates with non-overlapping synthetic utility [2]. The methoxy intermediate serves as a direct precursor to 9-alkoxyguanines (via Mitsunobu coupling followed by 6-O-demethylation), while the chloro intermediate requires chloride displacement with hydroxide or alkoxide to reach the same guanine endpoint [3].

patent-protected intermediate antiviral purine Beecham patent acyclonucleoside synthesis

6-Methoxypurine Arabinoside (ara-M): Selective VZV Activity With IC₅₀ Range of 0.5–3 μM Across Eight Strains

6-Methoxypurine arabinoside (ara-M), synthesized from 6-methoxypurine intermediates closely related to 2-amino-9-hydroxy-6-methoxypurine, exhibits potent and selective in vitro activity against varicella-zoster virus (VZV) with 50% inhibitory concentrations (IC₅₀) ranging from 0.5 to 3 μM across eight distinct VZV strains [1]. Among a series of seven 6-alkoxypurine arabinosides evaluated, ara-M (the 6-methoxy analog) was the most potent . By comparison, 6-ethoxypurine arabinoside was non-inhibitory (IC₅₀ > 50 μM) against haemopoietic progenitor cells, demonstrating a steep structure-activity relationship at the 6-alkoxy position [2].

varicella-zoster virus VZV inhibitor 6-methoxypurine arabinoside ara-M antiviral

6-Methoxy- vs. 6-Chloropurine Oral Bioavailability in Mice: 2-Amino-6-alkoxypurines Show Superior In Vivo Conversion to Antiviral Guanines

In a comparative study of 9-alkoxypurines, 2-amino-6-alkoxypurines (including 6-methoxy derivatives) administered orally to mice were efficiently absorbed and converted in vivo to the corresponding antiviral guanine derivatives [1]. The 2-aminopurine and 2-amino-6-alkoxypurine series demonstrated good oral absorption profiles, whereas the 6-chloropurine intermediates (e.g., 9-alkoxy-6-chloropurines) required separate chemical hydrolysis to yield the active guanine species and were not suitable for direct in vivo conversion [2]. This class-level evidence indicates that the 6-methoxy (rather than 6-chloro) purine scaffold is preferred when the final nucleoside must exploit endogenous enzymatic activation pathways [3].

oral bioavailability in vivo conversion 2-aminopurine prodrug guanine derivative

2-Amino-9-hydroxy-6-methoxypurine: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of 9-Alkoxyguanine Antiviral Libraries via Direct Mitsunobu Coupling

Medicinal chemistry teams synthesizing structurally diverse acyclonucleoside libraries for anti-herpesvirus screening should prioritize 2-amino-9-hydroxy-6-methoxypurine as the key intermediate. The compound enables direct, one-step Mitsunobu condensation with diverse alcohols to install the N9-alkoxy side chain with high regioselectivity, as demonstrated in the synthesis of BRL 44385 and related guanine antivirals [1]. The 6-methoxy group is subsequently demethylated to reveal the 6-oxo (guanine) pharmacophore. This route is inaccessible with 6-chloro-9-hydroxypurine intermediates, which would require an additional chloride displacement step [2].

Development of Adenosine Deaminase-Activated Prodrugs for T-Cell Malignancies

Research programs targeting T-cell malignancies through ADA-activated purine nucleoside prodrugs (exemplified by nelarabine/506U) require the 6-methoxypurine scaffold because the 6-methoxy group is the essential recognition element for adenosine deaminase-mediated conversion to ara-G [1]. The 2-amino substituent further enhances enzyme recognition, and the 9-hydroxy group on the intermediate enables installation of the arabinofuranosyl sugar moiety. Procurement of 2-amino-9-hydroxy-6-methoxypurine—rather than its 6-chloro or 6-unsubstituted analogs—is mandatory for this therapeutic strategy, as the chloro analog is not an ADA substrate [2].

AGT Mechanistic Studies and O⁶-Alkylguanine Analog Design

Biochemical research on O⁶-alkylguanine-DNA alkyltransferase (AGT) mechanism, inhibition, or substrate specificity benefits from 2-amino-9-hydroxy-6-methoxypurine as a scaffold. Kinetic data show that the 2-amino group is critical for high-affinity AGT binding: its removal increases Kₘ approximately 7-fold (from 1.51 to 10.6 mM) [1]. The 9-hydroxy group provides a unique synthetic handle for attaching alkyl, benzyl, or fluorescent reporter groups at N9 while preserving the 2-amino-6-methoxy pharmacophore required for AGT recognition—a combination not available from O⁶-methylguanine or 6-methoxypurine alone [2].

Process Chemistry Scale-Up for Varicella-Zoster Antiviral Candidates

Process R&D groups developing scalable syntheses of 6-methoxypurine arabinoside (ara-M) or related VZV inhibitors should source 2-amino-9-hydroxy-6-methoxypurine as a building block. Ara-M, derived from this purine scaffold, exhibits IC₅₀ values of 0.5–3 μM across eight VZV strains—the most potent among seven 6-alkoxy purine arabinosides tested [1]. The 6-methoxy substituent is optimal for VZV potency, and the 9-hydroxy intermediate streamlines glycosylation compared to routes starting from 6-chloropurine, which would require post-glycosylation chloride→methoxy displacement [2].

Quote Request

Request a Quote for 2-Amino-9-hydroxy-6-methoxypurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.